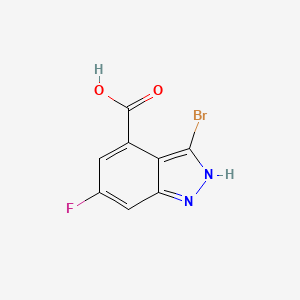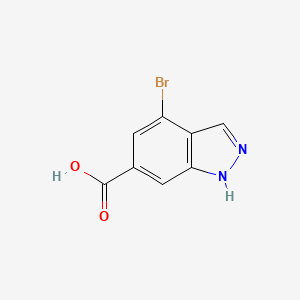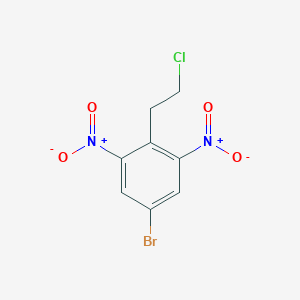
5-Bromo-2-(2-chloroethyl)-1,3-dinitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(2-chloroethyl)-1,3-dinitrobenzene, or 5-BCEDNB, is an organobromine compound used in a variety of scientific research applications. It has a wide range of uses in organic and inorganic chemistry, and it is often used as a reagent in biochemical and physiological studies.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 5-Bromo-2-(2-chloroethyl)-1,3-dinitrobenzene involves the reaction of 2-chloroethylamine with 5-bromo-2-nitrobenzoyl chloride, followed by reduction of the resulting intermediate with tin and hydrochloric acid, and finally nitration with nitric acid and sulfuric acid.
Starting Materials
2-chloroethylamine, 5-bromo-2-nitrobenzoic acid, thionyl chloride, tin, hydrochloric acid, nitric acid, sulfuric acid
Reaction
Step 1: Conversion of 5-bromo-2-nitrobenzoic acid to 5-bromo-2-nitrobenzoyl chloride using thionyl chloride, Step 2: Reaction of 2-chloroethylamine with 5-bromo-2-nitrobenzoyl chloride to form 5-bromo-2-(2-chloroethyl)-1-nitrobenzene, Step 3: Reduction of 5-bromo-2-(2-chloroethyl)-1-nitrobenzene with tin and hydrochloric acid to form 5-bromo-2-(2-chloroethyl)aniline, Step 4: Nitration of 5-bromo-2-(2-chloroethyl)aniline with nitric acid and sulfuric acid to form 5-Bromo-2-(2-chloroethyl)-1,3-dinitrobenzene
Applications De Recherche Scientifique
5-BCEDNB is used in a variety of scientific research applications. It is often used as a reagent in organic and inorganic chemistry, as well as in biochemical and physiological studies. It is also used in the synthesis of a variety of organic compounds, such as polybrominated diphenyl ethers, polybrominated biphenyls, and polybrominated diphenyl sulfides. It is also used in the synthesis of various pharmaceuticals, such as antimalarial drugs and anti-cancer drugs. Finally, it is used in the synthesis of various polymers, such as polybrominated polystyrenes and polybrominated polyurethanes.
Mécanisme D'action
The mechanism of action of 5-BCEDNB is not fully understood. However, it is believed that the compound acts as a catalyst in the synthesis of various organic compounds. It is also believed to act as a reducing agent in the synthesis of various polymers. In addition, it is believed to act as an oxidizing agent in the synthesis of various pharmaceuticals.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 5-BCEDNB are not fully understood. However, it is believed that the compound may have an effect on the metabolism of certain drugs, as well as on the metabolism of certain hormones. In addition, it is believed that the compound may have an effect on the synthesis of certain proteins, as well as on the synthesis of certain enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-BCEDNB in laboratory experiments include its low cost, its low toxicity, and its wide range of uses. The limitations of using 5-BCEDNB in laboratory experiments include its lack of specificity, its instability, and its potential to cause contamination.
Orientations Futures
The future directions of 5-BCEDNB include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of various organic compounds, pharmaceuticals, and polymers. In addition, further research is needed to better understand the advantages and limitations of using 5-BCEDNB in laboratory experiments. Finally, further research is needed to develop methods for the safe and efficient synthesis of 5-BCEDNB.
Propriétés
IUPAC Name |
5-bromo-2-(2-chloroethyl)-1,3-dinitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN2O4/c9-5-3-7(11(13)14)6(1-2-10)8(4-5)12(15)16/h3-4H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWRMUWTQIQJBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])CCCl)[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646655 |
Source


|
| Record name | 5-Bromo-2-(2-chloroethyl)-1,3-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(2-chloroethyl)-1,3-dinitrobenzene | |
CAS RN |
1000343-31-6 |
Source


|
| Record name | 5-Bromo-2-(2-chloroethyl)-1,3-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

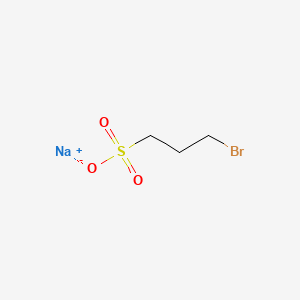
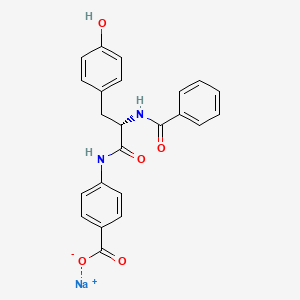
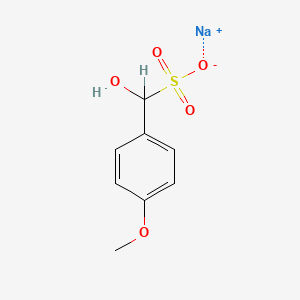
![{2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}methanol](/img/structure/B1292505.png)
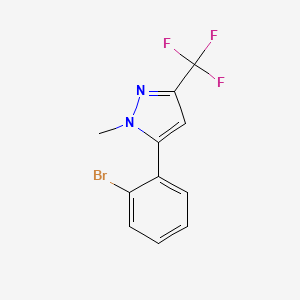
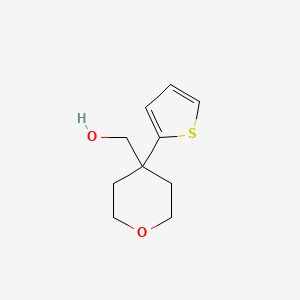
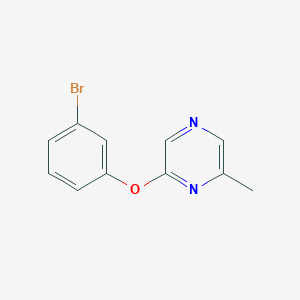
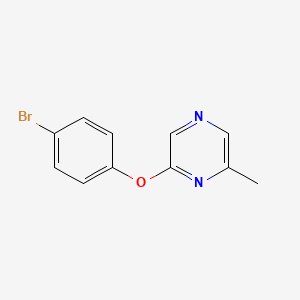
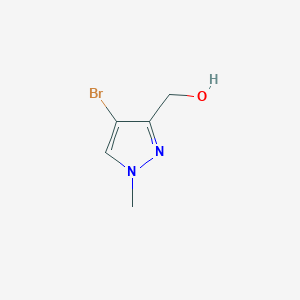
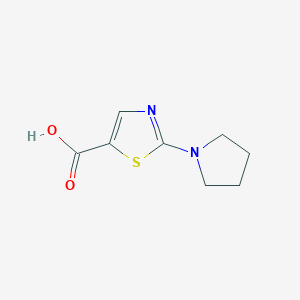
![[4-(3-Bromothien-2-yl)phenyl]methanol](/img/structure/B1292514.png)
![1-[4-(3-Bromothien-2-yl)phenyl]ethanone](/img/structure/B1292515.png)
